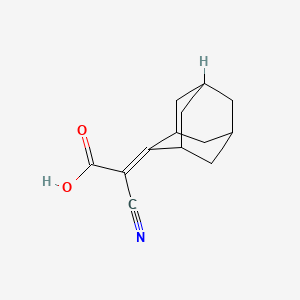

2-(2-Adamantylidene)-2-cyanoacetic acid

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5355-69-1 |

|---|---|

分子式 |

C13H15NO2 |

分子量 |

217.26 g/mol |

IUPAC 名称 |

2-(2-adamantylidene)-2-cyanoacetic acid |

InChI |

InChI=1S/C13H15NO2/c14-6-11(13(15)16)12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-5H2,(H,15,16) |

InChI 键 |

WAHVDKWEFIKBRZ-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3=C(C#N)C(=O)O |

规范 SMILES |

C1C2CC3CC1CC(C2)C3=C(C#N)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Adamantylidene 2 Cyanoacetic Acid and Its Analogues

Knoevenagel Condensation Strategies for 2-(2-Adamantylidene)-2-cyanoacetic Acid

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, cyanoacetic acid, to a carbonyl group, provided by adamantan-2-one, followed by a dehydration reaction to yield the α,β-unsaturated product. organicchemistrydata.org

The direct condensation of adamantan-2-one with cyanoacetic acid represents the most straightforward approach to this compound. The reaction mechanism is initiated by a base, which deprotonates the α-carbon of cyanoacetic acid, rendering it nucleophilic. This carbanion then attacks the electrophilic carbonyl carbon of adamantan-2-one. The resulting β-hydroxy intermediate subsequently undergoes dehydration to form the thermodynamically stable C=C double bond of the final product.

A representative procedure for this type of transformation involves mixing the ketone and the active methylene compound in a suitable solvent in the presence of a basic catalyst. The reaction progress is monitored, and upon completion, the product is isolated and purified. While a specific documented procedure for this exact reaction is not prevalent, the general principles of the Knoevenagel condensation are directly applicable. researchgate.net

A wide array of catalytic systems can be employed to facilitate the Knoevenagel condensation, each offering distinct advantages in terms of yield, reaction time, and operational simplicity. These catalysts are typically weak bases, such as amines (piperidine, triethylamine) or their salts, but Lewis acids and other heterogeneous catalysts have also proven effective. ijcps.org

Recent research has expanded the toolbox of catalysts to include:

Diisopropylethylammonium acetate (B1210297) (DIPEAc): This catalyst has been successfully used in the condensation of aldehydes with ethyl cyanoacetate (B8463686), providing high yields and accommodating a large scope of substrates. scielo.org.mx

DABCO-based Ionic Liquids: Catalysts like [C4dabco][BF4] have been shown to be highly efficient for Knoevenagel condensations in aqueous media, allowing for easy product separation and catalyst recycling. rsc.org

Zeolites: Functionalized zeolites, such as aminopropylated CsNaX, serve as excellent heterogeneous catalysts, particularly effective in microreactors where they can lead to significantly higher productivity compared to traditional batch reactors. researchgate.net

Metal Salts and Complexes: Simple metal salts like Ni(NO₃)₂·6H₂O can catalyze the reaction efficiently in water at room temperature. ijcps.org More complex structures, such as Si-substituted polyoxovanadates, have also been developed, acting as highly active heterogeneous catalysts under mild conditions. nih.gov Zinc-based metallomacrocycles and metal-organic frameworks (MOFs) have been used for tandem deacetalization-Knoevenagel condensations. rsc.org

Reaction conditions are optimized to maximize yield and minimize side reactions. This includes the choice of solvent (ranging from water and ethanol (B145695) to hexane (B92381) or solvent-free conditions), temperature (from room temperature to reflux), and the use of activating techniques like microwave or ultrasonic irradiation, which can dramatically reduce reaction times. scielo.org.mxrsc.orgscielo.br

Interactive Table: Catalytic Systems for Knoevenagel Condensation Use the filters to explore different catalysts and conditions reported for reactions involving active methylene compounds like cyanoacetic acid derivatives.

Note: This table summarizes data from various Knoevenagel condensations to illustrate the range of applicable systems; specific results for adamantan-2-one may vary.

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable protocols for the Knoevenagel condensation. researchgate.net A primary focus has been the replacement of volatile organic solvents with water. ijcps.orgrsc.org Water is not only environmentally benign but can also enhance reaction rates in some cases.

Key green chemistry strategies include:

Aqueous Media: Using water as the solvent, often in conjunction with water-tolerant catalysts like Ni(NO₃)₂ or specialized ionic liquids, simplifies workup and reduces hazardous waste. ijcps.orgrsc.org

Solvent-Free Conditions: Grindstone chemistry, where reactants and a solid catalyst are ground together in a mortar and pestle, eliminates the need for any solvent, leading to clean reactions and easy product isolation. niscpr.res.in

Photocatalysis: The use of photosensitizers like rose bengal in an aqueous medium provides a sustainable method for promoting the condensation under neutral conditions using light as the energy source. rsc.org

Catalyst-Free Methods: Under certain conditions, particularly with elevated temperatures in water, the Knoevenagel condensation can proceed without a catalyst, offering the simplest and greenest approach. rsc.org

Alternative Synthetic Pathways for Adamantylidene Moiety Formation

While the Knoevenagel condensation is a primary method, other olefination reactions provide powerful alternatives for forming the C=C double bond of the adamantylidene moiety, especially when the Knoevenagel route is inefficient or when specific stereochemistry is desired in more complex analogues.

The Wittig Reaction: This Nobel Prize-winning reaction involves the reaction of a phosphonium (B103445) ylide with a ketone or aldehyde. masterorganicchemistry.com To synthesize an adamantylidene derivative, adamantan-2-one would be treated with a phosphorus ylide derived from a substituted (α-cyano)acetic ester. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orglibretexts.org The stereochemical outcome can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions. organic-chemistry.org

The Peterson Olefination: This reaction utilizes an α-silyl carbanion, which reacts with a ketone (adamantan-2-one) to form a β-hydroxysilane intermediate. numberanalytics.com A key feature of the Peterson olefination is that the subsequent elimination to form the alkene can be controlled. Treating the β-hydroxysilane intermediate with an acid results in an anti-elimination, while treatment with a base causes a syn-elimination. organicchemistrydata.orglscollege.ac.in This dual pathway allows for the stereoselective synthesis of either the (E)- or (Z)-alkene from a single diastereomeric intermediate. organic-chemistry.org When the α-silyl carbanion contains electron-withdrawing groups, like a cyano group, the β-hydroxysilane intermediate is often unstable and eliminates in-situ to directly yield the alkene. lscollege.ac.inwikipedia.org

Preparation and Activation of Cyanoacetic Acid Derivatives for Reactions with Adamantane (B196018) Precursors

The reactivity of the active methylene component in the Knoevenagel condensation can be modulated by using derivatives of cyanoacetic acid. Cyanoacetic acid itself is typically prepared via the cyanogenation of sodium chloroacetate (B1199739) followed by acidification. google.com Alternative green methods using formic acid and acetonitrile (B52724) have also been developed. google.com

For synthetic applications, several derivatives are commonly used:

Cyanoacetic Esters: Ethyl or methyl cyanoacetate are frequently used alternatives to cyanoacetic acid. They are highly reactive and their use can sometimes simplify product purification. scielo.org.mx

Cyanoacetamides: These derivatives are readily prepared by reacting ethyl cyanoacetate with primary or secondary amines. periodikos.com.brperiodikos.com.br The resulting N-substituted cyanoacetamides are versatile synthons for preparing a range of heterocyclic compounds and can participate in Knoevenagel condensations. tubitak.gov.tr

Cyanoacetic Acid Hydrazide: This derivative, prepared from the reaction of cyanoacetic acid esters with hydrazine, is a valuable building block for synthesizing various nitrogen-containing heterocycles like pyrazoles. researchgate.net

Activation of cyanoacetic acid is crucial for reactions like amidation. This can be achieved by converting the carboxylic acid into a more reactive species. Common methods include reaction with:

Thionyl chloride or oxalyl chloride to form the highly reactive cyanoacetyl chloride.

Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like dimethylaminopyridine (DMAP). researchgate.net

Acetic anhydride to form a mixed anhydride, which can then be used for cyanoacetylation reactions. researchgate.net

Multistep Synthesis Approaches Involving Reductions and Derivatizations

The synthesis of complex adamantane-based molecules may require multistep sequences where the formation of the adamantylidene moiety is just one part of a broader strategy. Such approaches allow for the introduction of diverse functional groups through derivatization and may involve reduction steps to achieve the desired oxidation states.

While a specific multistep synthesis for this compound involving reduction is not prominently documented, general synthetic strategies can be considered. For example, a precursor molecule containing a reducible functional group, such as a nitro or azide (B81097) group on the adamantane skeleton, could be synthesized first. This group could then be reduced to an amine, which could be further functionalized before or after the formation of the adamantylidene acetic acid side chain.

Advanced methods for creating adamantylidene moieties have also been explored, such as the α-hydrogen abstraction from a bis(2-adamantyl)molybdenum complex to form an adamantylidene complex. researchgate.net While this is not a reductive pathway, it illustrates the complex, multistep strategies that can be employed in organometallic chemistry to generate these sterically demanding structures. These building blocks can then potentially be elaborated into the desired cyanoacetic acid derivative. Such multistep syntheses offer the ultimate flexibility for creating structurally diverse analogues for various applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Cascade and One-Pot Reaction Sequences Incorporating Cyanoacetic Acid

Cascade reactions, also referred to as domino or tandem reactions, represent an efficient strategy in organic synthesis where multiple chemical transformations occur consecutively in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages, including reduced solvent usage, lower energy consumption, and decreased waste generation, aligning with the principles of green chemistry. One-pot syntheses are closely related and involve sequential reactions in a single reactor, although they may include the addition of reagents or catalysts at different stages. The integration of cyanoacetic acid into such sequences is particularly valuable for the construction of complex molecules, leveraging the reactivity of its active methylene group.

The synthesis of this compound and its analogues can be envisioned through a cascade or one-pot process centered around the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, such as cyanoacetic acid, with a carbonyl compound, in this case, adamantanone or a derivative thereof.

A hypothetical one-pot synthesis would commence with the Knoevenagel condensation of adamantanone with cyanoacetic acid. This initial step forms the core structure of this compound. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of cyanoacetic acid, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of adamantanone. An intermediate aldol-type adduct is formed, which then undergoes dehydration to yield the final α,β-unsaturated product.

Following the initial Knoevenagel condensation, the resulting this compound could potentially undergo further in-situ transformations in a cascade or one-pot manner. For instance, the carboxylic acid moiety could be esterified or converted into an amide by the addition of an appropriate alcohol or amine and a coupling agent. Alternatively, the cyano group could be hydrolyzed or reduced.

While specific literature detailing a one-pot or cascade synthesis for this compound is not extensively available, the principles of multicomponent reactions involving cyanoacetic acid derivatives are well-established. These reactions often begin with a Knoevenagel condensation, which is then followed by subsequent cyclization or addition reactions.

The following table outlines a conceptual one-pot reaction for the synthesis of an ester analogue of this compound, illustrating the potential reactants and conditions.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| Adamantanone | Cyanoacetic acid | Ethanol | Piperidine (B6355638) | Toluene | Ethyl 2-(2-adamantylidene)-2-cyanoacetate |

In this conceptualized one-pot process, adamantanone and cyanoacetic acid first undergo a piperidine-catalyzed Knoevenagel condensation. The subsequent in-situ esterification with ethanol would then yield the corresponding ethyl ester. The removal of water, for instance by azeotropic distillation with toluene, would drive the reaction towards the product.

Further research into the development of specific cascade and one-pot methodologies for the synthesis of this compound and its derivatives could lead to more efficient and environmentally benign synthetic routes. The exploration of various catalysts and reaction conditions will be crucial in optimizing these processes.

Chemical Reactivity and Mechanistic Investigations of 2 2 Adamantylidene 2 Cyanoacetic Acid

Reactivity Profiles of the Adamantylidene Moiety within the Chemical Compound

The adamantylidene group, derived from adamantane (B196018), is a rigid and exceptionally bulky saturated hydrocarbon moiety. Its primary role in the reactivity of 2-(2-adamantylidene)-2-cyanoacetic acid is to exert significant steric effects. This steric hindrance influences the molecule's conformation and governs the accessibility of its reactive sites to incoming reagents.

Key reactivity profiles influenced by the adamantylidene moiety include:

Steric Shielding: The cage-like structure of adamantane physically blocks one face of the planar C=C double bond. This shielding is a dominant factor in directing the trajectory of approaching nucleophiles and electrophiles, playing a crucial role in the stereochemical outcome of addition reactions.

Structural Rigidity: Unlike more flexible alkyl groups, the adamantane framework does not easily undergo conformational changes. This rigidity locks the geometry of the molecule, which can affect the alignment of orbitals and, consequently, the activation energies of certain reactions.

Electronic Effects: As a saturated alkyl group, the adamantylidene moiety acts as a weak electron-donating group through induction. However, this effect is largely overshadowed by the powerful electron-withdrawing capabilities of the adjacent cyano and carboxylic acid groups.

Research on a closely related compound, ethyl adamant-2-ylidenecyanoacetate, which was prepared by the condensation of 2-adamantanone and ethyl cyanoacetate (B8463686), provides insight into the structure. X-ray crystallography of this ester revealed a C=C double bond length of 1.352(4) Å, which is typical for a carbon-carbon double bond. The adamantane unit itself consists of four fused cyclohexane rings, all in near-ideal chair conformations.

Role of the Cyano and Carboxylic Acid Functional Groups in Diverse Reaction Mechanisms

The cyano (-CN) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups that profoundly influence the molecule's reactivity. They function in tandem to activate the carbon-carbon double bond, making it highly susceptible to nucleophilic attack.

Activation of the Alkene: Both groups pull electron density away from the C=C double bond through resonance and inductive effects. This polarization renders the β-carbon (the adamantane carbon of the double bond) highly electrophilic and primed for conjugate addition reactions.

Carboxylic Acid Reactivity: The -COOH group can undergo typical reactions of carboxylic acids. It can be deprotonated by a base to form a carboxylate salt, converted into esters through Fischer esterification, or transformed into amides or acid chlorides. These transformations allow for further functionalization of the molecule.

Cyano Group Reactivity: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Furthermore, it can be reduced to a primary amine, providing a route to novel adamantane-containing amino acids. For instance, the related ethyl adamant-2-ylidenecyanoacetate has been reduced via catalytic hydrogenation to simultaneously reduce the C=C bond and the cyano group, yielding an adamantane-derived β-amino acid.

Analysis of Electrophilic and Nucleophilic Characteristics of the Adamantylidene-Cyanoacetic Acid System

The electronic distribution in this compound creates distinct regions of high and low electron density, defining its electrophilic and nucleophilic centers.

Electrophilic Centers: An electrophile is a species that is "electron-loving" and tends to accept electrons. The primary electrophilic sites in this molecule are:

The β-Carbon: As previously mentioned, the conjugation of the double bond with the two electron-withdrawing groups makes the adamantylidene carbon of the C=C bond the most significant electrophilic center for conjugate (or Michael) additions.

The Carbonyl Carbon: The carbon atom of the carboxylic acid group is also electrophilic due to the polarization of the C=O bond and is the site of nucleophilic acyl substitution reactions.

The Nitrile Carbon: The carbon of the cyano group is weakly electrophilic and can be attacked by strong nucleophiles.

Nucleophilic Centers: A nucleophile is "nucleus-loving" and donates electrons. The nucleophilic sites are:

The Carboxylate Oxygen: Upon deprotonation, the resulting carboxylate anion is a potent nucleophile. Even in the protonated acid form, the lone pairs on the oxygen atoms can exhibit nucleophilic character.

The Cyano Nitrogen: The lone pair of electrons on the nitrogen atom of the cyano group allows it to act as a weak nucleophile.

The table below summarizes the key reactive centers of the molecule.

| Reactive Center | Type | Description of Reactivity |

|---|---|---|

| β-Carbon (of C=C bond) | Electrophilic | Primary site for Michael/conjugate addition of nucleophiles. |

| Carbonyl Carbon (-COOH) | Electrophilic | Site for nucleophilic acyl substitution (e.g., esterification, amidation). |

| Nitrile Carbon (-CN) | Electrophilic | Can be attacked by strong nucleophiles, leading to hydrolysis or other transformations. |

| Carboxyl Oxygen Atoms | Nucleophilic | Act as nucleophiles, especially in the deprotonated carboxylate form. |

| Nitrile Nitrogen Atom | Nucleophilic | The lone pair can participate in reactions with strong electrophiles. |

Advanced Studies on Condensation and Substitution Reactions Involving the Active Methylene (B1212753) Group

While the final molecule this compound does not possess an active methylene group, its synthesis originates from one in cyanoacetic acid via the Knoevenagel condensation. The reactivity of the resulting product is dominated by addition reactions to the activated alkene, which are mechanistically related to condensation, and substitution reactions at the carboxyl group.

The most prominent reaction is the Michael Addition , a 1,4-conjugate addition of a nucleophile (the Michael donor) to the α,β-unsaturated system (the Michael acceptor).

The general mechanism proceeds in three steps:

A nucleophile attacks the electrophilic β-carbon of the adamantylidene moiety.

The resulting charge is delocalized onto the cyano and carboxyl groups, forming a

Structural Elucidation and Conformational Analysis of 2 2 Adamantylidene 2 Cyanoacetic Acid

Application of Advanced Spectroscopic Techniques for Structural Characterization

The unambiguous determination of the structure of 2-(2-Adamantylidene)-2-cyanoacetic acid relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information about the molecule's connectivity and functional groups. dntb.gov.uamdpi.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. The high symmetry of the adamantane (B196018) cage simplifies the spectra, but the substitution at the C-2 position reduces this symmetry compared to adamantane itself. wikipedia.org

¹H NMR: The spectrum is expected to show distinct signals for the protons of the adamantane cage, which would appear as a series of complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm). The single proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).

¹³C NMR: The carbon spectrum provides key information. The quaternary carbons of the C=C double bond would be observed in the olefinic region (δ 120-150 ppm). The nitrile carbon (C≡N) has a characteristic signal around δ 115-120 ppm, while the carbonyl carbon (C=O) of the carboxylic acid appears further downfield, typically in the δ 165-185 ppm range. The sp³-hybridized carbons of the adamantane cage would produce signals in the δ 28-40 ppm range. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for the respective functional groups and adamantane derivatives.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Characteristics |

|---|---|---|---|

| Adamantane-H | ¹H | 1.5 - 2.5 | Multiple complex signals |

| -COOH | ¹H | 10.0 - 13.0 | Broad singlet |

| Adamantane-C (sp³) | ¹³C | 28.0 - 40.0 | Multiple signals |

| >C=C< | ¹³C | 120.0 - 150.0 | Two quaternary signals |

| -C≡N | ¹³C | 115.0 - 120.0 | Quaternary signal |

| -COOH | ¹³C | 165.0 - 185.0 | Quaternary signal |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies. ucalgary.ca

A broad absorption band in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.

A sharp, medium-intensity peak around 2220-2260 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group. nih.gov

A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.

The C=C double bond stretch is expected to appear in the 1620-1680 cm⁻¹ region.

Multiple bands corresponding to C-H stretching and bending vibrations of the adamantane cage would be visible in the 2850-3000 cm⁻¹ and below 1500 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Adamantane (-CH, -CH₂) | C-H Stretch | 2850 - 3000 | Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | 1620 - 1680 | Variable |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected. Fragmentation would likely involve the loss of characteristic neutral fragments such as CO₂ (44 Da) from the carboxylic acid, or the entire COOH group (45 Da). The adamantyl cation is a very stable fragment and would likely be observed as a prominent peak in the spectrum. uva.nl

X-ray Crystallographic Analysis of the Chemical Compound and Its Ester Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com While specific crystallographic data for this compound is not widely published, analysis can be inferred from studies on similar adamantane-based structures and cyanoacrylates. nih.govnih.gov

An X-ray analysis would confirm the adamantylidene-double bond linkage and the relative orientation of the cyano and carboxylic acid groups. In the solid state, carboxylic acids typically form hydrogen-bonded dimers. It is expected that this compound would also exhibit this dimeric association, where two molecules are linked through strong O-H···O=C hydrogen bonds. The crystal packing would be heavily influenced by the bulky, spherical nature of the adamantane units. Ester derivatives, lacking the acidic proton, would not form these dimers and would exhibit different packing arrangements, likely dominated by van der Waals interactions of the adamantane cages. nih.gov

Table 3: Representative Crystallographic Parameters for an Adamantane Derivative Data based on a representative adamantane-containing organic molecule to illustrate typical parameters.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 1450 |

| Z (Molecules per unit cell) | 4 |

Investigation of Conformational Dynamics and Geometrical Isomerism of the Adamantylidene and Cyanoacetic Acid Linkage

The linkage between the adamantylidene group and the cyanoacetic acid moiety is characterized by a C=C double bond, which introduces the possibility of geometrical isomerism (E/Z). chemistrysteps.com However, the immense steric bulk of the adamantane cage severely restricts the possible arrangements. The interaction between the adamantane framework and the substituents on the adjacent carbon of the double bond (the cyano and carboxylic acid groups) would create significant steric strain.

It is highly probable that only one geometrical isomer is thermodynamically stable and, therefore, exclusively formed during synthesis. Computational modeling and conformational analysis would likely show that the isomer which minimizes the steric clash between the adamantane protons and the cyano/carboxyl groups is heavily favored. biomedres.us

While the double bond is rigid, rotation can occur around the single bond connecting the double bond to the carboxylic acid group. However, even this rotation is likely hindered. The molecule will adopt a conformation that minimizes steric repulsion, likely resulting in a preferred, low-energy conformation where the plane of the carboxylic acid group is twisted relative to the plane of the C=C bond. researchgate.net

Influence of the Adamantane Cage Rigidity on Overall Molecular Conformation and Packing

The adamantane unit acts as a large, inflexible "anchor," locking the adjacent double bond and its substituents into a well-defined spatial orientation. Unlike molecules with flexible alkyl chains, where multiple conformations can coexist in equilibrium, the conformation of the adamantylidene portion of the molecule is fixed. This rigidity is transmitted through the double bond to the cyanoacetic acid moiety, restricting its rotational freedom as discussed previously.

In the solid state, the rigidity and globular shape of the adamantane cage are dominant factors in determining the crystal packing. rsc.org Molecules containing adamantane often pack in a way that maximizes van der Waals interactions between these bulky groups. rsc.orgresearchgate.net This can lead to the formation of well-ordered crystal lattices, sometimes with high symmetry. The presence of strong hydrogen bonding from the carboxylic acid groups will provide a highly directional force, competing with the non-directional packing preference of the adamantane cages to create a unique and complex crystal structure. rsc.org

Computational Chemistry Studies on 2 2 Adamantylidene 2 Cyanoacetic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics.

Currently, there is a lack of specific Density Functional Theory (DFT) investigations reported in publicly available scientific literature that focus exclusively on the electronic structure and energetics of 2-(2-Adamantylidene)-2-cyanoacetic acid. General DFT studies on related molecular fragments, such as adamantane (B196018) and cyanoacetic acid derivatives, can provide some insights into the expected electronic properties. For instance, the adamantyl group is known for its bulky, rigid, and electron-donating nature, which would influence the electron density distribution within the molecule. The cyano and carboxylic acid groups are strong electron-withdrawing groups, which would create a significant dipole moment and affect the molecule's reactivity.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation, followed by calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of the molecule. Molecular electrostatic potential (MEP) maps could also be generated to visualize the electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack.

Theoretical Analysis of Reaction Pathways, Transition States, and Activation Energies.

A comprehensive theoretical analysis of the reaction pathways, transition states, and activation energies for reactions involving this compound is not currently available in the scientific literature. Such studies are crucial for understanding the mechanisms of reactions this compound might undergo, such as decarboxylation, esterification, or addition reactions across the double bond.

A computational study of its reaction pathways would typically employ methods like DFT to map out the potential energy surface for a given reaction. This would involve locating the structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The calculation of activation energies, which is the energy difference between the reactants and the transition state, would provide quantitative information about the reaction kinetics. For example, a theoretical analysis of the Knoevenagel condensation to form this molecule would elucidate the step-by-step mechanism and the energy barriers associated with each step.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity.

There are no specific computational studies predicting the reactivity, regioselectivity, and stereoselectivity of this compound. However, based on its structure, some general predictions can be made. The presence of the electron-withdrawing cyano and carboxylic acid groups on the same carbon atom of the double bond makes this double bond highly polarized and susceptible to nucleophilic attack (a Michael addition).

Computational methods could be used to provide more quantitative predictions. For example, Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices derived from DFT calculations could pinpoint the most reactive sites in the molecule. To predict regioselectivity in reactions like addition of a nucleophile, the relative energies of the possible intermediates or transition states would be calculated. For stereoselectivity, the steric hindrance imposed by the bulky adamantylidene group would be a key factor, and computational modeling could quantify the energy differences between different stereoisomeric transition states or products.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics.

Specific molecular dynamics (MD) simulations for the conformational space exploration and dynamics of this compound have not been reported. The adamantane cage is a rigid structure, so the main conformational flexibility in this molecule would arise from the rotation around the single bonds, particularly the C-C bond connecting the adamantylidene group to the cyanoacetic acid moiety and the C-COOH bond.

MD simulations could provide valuable insights into the preferred conformations of the molecule in different environments, such as in vacuum or in a solvent. By simulating the motion of the atoms over time, MD can reveal the dynamic behavior of the molecule, including the timescales of conformational changes. This information is important for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological context.

Quantum Chemical Descriptors and Their Correlation with Experimental Reactivity.

There is no available research that calculates quantum chemical descriptors for this compound and correlates them with experimental reactivity. Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior.

Development and Research of Derivatives and Analogues of 2 2 Adamantylidene 2 Cyanoacetic Acid

Synthesis of Substituted 2-(2-Adamantylidene)-2-cyanoacetic Acid Derivatives

The primary method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as cyanoacetic acid or its esters, with a ketone, in this case, adamantanone or a substituted adamantanone. nih.gov The active methylene group is crucial for facilitating the condensation process. nih.gov

The reaction is typically carried out by reacting adamantanone with a cyanoacetic acid derivative in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), often with azeotropic removal of water to drive the reaction to completion. nih.gov Microwave-assisted synthesis has also been employed to accelerate this process, aligning with green chemistry principles. nih.gov This synthetic route allows for the introduction of various substituents on either the adamantane (B196018) ring (by using a substituted adamantanone) or on the cyanoacetic acid moiety.

Table 1: Examples of Knoevenagel Condensation for Adamantylidene Cyanoacetate (B8463686) Derivatives This table is illustrative, based on the general Knoevenagel reaction applied to adamantane ketones.

| Adamantanone Reactant | Active Methylene Compound | Base/Catalyst | Product |

|---|---|---|---|

| Adamantan-2-one | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-2-(2-adamantylidene)acetate |

| Adamantan-2-one | Cyanoacetamide | Ammonium Acetate | 2-(2-Adamantylidene)-2-cyanoacetamide |

| 5-Hydroxyadamantan-2-one | Malononitrile | Triethylamine | 2-(5-Hydroxyadamantylidene)malononitrile |

| 5-Bromoadamantan-2-one | Methyl cyanoacetate | Beta-Alanine | Methyl 2-(5-bromoadamantylidene)-2-cyanoacetate |

Strategies for Chemical Modification of the Adamantane Moiety within the Chemical Compound

The adamantane cage itself offers multiple positions for chemical modification, primarily at its bridgehead (tertiary) carbons and methylene (secondary) carbons. nih.gov These modifications are crucial for fine-tuning the molecule's properties, such as lipophilicity and spatial arrangement of functional groups.

Strategies for modifying the adamantane moiety include:

Pre-functionalization: A substituted adamantanone is used as the starting material in the Knoevenagel condensation. This is the most direct approach to introduce functionality at specific positions of the adamantane core.

Post-functionalization: After the formation of the this compound scaffold, functional groups are introduced onto the adamantane ring. This can be more challenging due to the relative inertness of the C-H bonds.

C-H Functionalization: Advanced synthetic methods, such as palladium-catalyzed C(sp3)-H activation, can be used to introduce groups like aryl or alkyl fragments onto the adamantane skeleton. uni-giessen.de These reactions often require a directing group to achieve regioselectivity, guiding the catalyst to a specific C-H bond. uni-giessen.de The inherent rigidity of the adamantane scaffold is a key feature exploited in these transformations. researchgate.net

The goal of these modifications is often to attach other bioactive molecules, create multivalent ligands for protein recognition, or alter the compound's pharmacokinetic profile. researchgate.netmdpi.com

Derivatization at the Carboxylic Acid Functionality: Esters, Amides, and Other Conjugates

The carboxylic acid group of this compound is a primary site for derivatization to produce esters, amides, and other conjugates. nih.gov Such modifications are standard practice to create prodrugs, attach linkers, or conjugate the molecule to other chemical entities.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid or gaseous HCl) or by using coupling agents. colostate.edu A common method involves activating the carboxylic acid before reacting it with the desired alcohol. researchgate.net

Amidation: Amide bond formation is one of the most fundamental reactions in organic synthesis. nih.gov It is generally achieved by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of free carboxylic acids, a coupling agent is almost always required. organic-chemistry.org

Common methods for derivatization include:

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols or amines to form esters or amides, respectively. colostate.edu

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the direct coupling of carboxylic acids with alcohols or amines. researchgate.net These reactions are often performed in the presence of additives like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) to improve yields and suppress side reactions.

Organophosphorus Reagents: Coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also effective for amide synthesis. researchgate.net

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl Ester (-COOCH₃) |

| Amidation | Benzylamine, EDC, HOBt | Benzyl Amide (-CONHCH₂Ph) |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

| Esterification | Diethyl chlorophosphate, Pyridine | Diethyl Phosphate Ester |

Introduction of Diverse Functional Groups to the Cyanoacetic Acid Scaffold

Beyond the carboxylic acid, the cyanoacetic acid portion of the molecule offers other sites for modification. The cyano group (nitrile) and the α,β-unsaturated system created by the Knoevenagel condensation are both reactive.

Reactions of the Cyano Group: The nitrile functionality can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, it can participate in cycloaddition reactions to form heterocyclic rings.

Michael Addition: The double bond is part of an electron-deficient alkene system, making it susceptible to Michael addition (conjugate addition) by nucleophiles. This allows for the introduction of a wide range of substituents at the carbon atom of the adamantane ring that is part of the double bond.

Heterocyclization: Cyanoacetamide and its derivatives are versatile synthons for building heterocyclic compounds. tubitak.gov.trresearchgate.net The carbonyl and cyano functions are suitably positioned to react with bidentate reagents, leading to the formation of pyridines, pyrimidines, thiazoles, and other ring systems. tubitak.gov.tr

These reactions significantly expand the chemical diversity of derivatives that can be generated from the parent this compound scaffold.

Rational Design Principles for Modulating Chemical Reactivity and Synthetic Utility

The rational design of derivatives of this compound is guided by the unique properties of the adamantane cage. nih.govresearchgate.net Its rigid, well-defined tetrahedral geometry makes it an excellent scaffold for controlling the spatial orientation of appended functional groups. researchgate.net This is a key principle in designing molecules for specific biological targets or material properties.

Key design principles include:

Steric Control: The bulkiness of the adamantane group can be used to influence the stereochemical outcome of reactions on adjacent functional groups or to create sterically hindered environments. mdpi.com

Lipophilicity Modification: Adamantane is highly lipophilic. Attaching it to a molecule generally increases its solubility in nonpolar environments, which can be a deliberate strategy in drug design to enhance membrane permeability. mdpi.com Modifications to the adamantane cage itself can further tune this property.

Scaffold Rigidity: Unlike flexible alkyl chains, the adamantane structure locks substituents into fixed positions. researchgate.net This reduces the conformational entropy of the molecule, which can be advantageous for binding to biological targets like protein active sites. This rigidity makes adamantane a predictable building block in supramolecular chemistry and materials science.

Multivalency: The multiple bridgehead positions on the adamantane core can be functionalized to create multivalent ligands. nih.gov These molecules can present multiple copies of a binding motif, leading to enhanced affinity and selectivity for a target (the chelate effect).

By applying these principles, chemists can design and synthesize novel adamantane derivatives with tailored chemical reactivity and synthetic utility for applications ranging from drug discovery to advanced materials. nih.govmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Utility of 2-(2-Adamantylidene)-2-cyanoacetic Acid as a Versatile Building Block for Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comhilarispublisher.com this compound is a prime example of such a building block, deriving its versatility from the distinct characteristics of its constituent parts.

The compound is synthesized through a Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction, between adamantanone and cyanoacetic acid. scielo.brscielo.br This reaction attaches the highly functionalized cyanoacetic acid group to the rigid adamantane (B196018) scaffold. The resulting product is not merely a final compound but a versatile intermediate, rich in reactive sites—a nitrile group, a carboxylic acid, and an activated carbon-carbon double bond—making it an excellent starting point for constructing more elaborate molecules. researchgate.net

The adamantane moiety imparts several desirable properties to the molecule when used as a building block:

Rigidity and Predefined Geometry: The cage-like structure of adamantane provides a stiff, predictable framework, which is crucial in designing molecules with specific three-dimensional shapes.

Lipophilicity: The hydrocarbon nature of the adamantane group increases solubility in organic solvents and can be exploited to control the aggregation and solid-state packing of larger molecules.

Thermal Stability: The inherent stability of the adamantane cage can enhance the thermal properties of materials derived from it. acs.orgnih.gov

These features make this compound a valuable precursor for creating complex structures in fields such as medicinal chemistry and materials science, where precise control over molecular shape and properties is essential. researchgate.netresearchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The cyanoacetic acid functionality is a well-established and powerful precursor for the synthesis of a wide variety of heterocyclic compounds, often through multicomponent reactions (MCRs). arkat-usa.orgtubitak.gov.trresearchgate.netchemrxiv.org MCRs are highly efficient one-pot processes that combine three or more reagents to build complex products, saving time, resources, and reducing waste. numberanalytics.comuniba.it Derivatives of this compound are ideal candidates for these reactions.

The reactivity of the cyanoacrylic acid portion allows for numerous cyclization strategies:

Knoevenagel Condensation Products: The double bond in the molecule is activated by the adjacent electron-withdrawing nitrile and carboxylic acid groups, making it susceptible to Michael addition by nucleophiles. This is often the initial step in a cascade reaction leading to a heterocycle. nih.gov

Nitrile Group Cyclization: The nitrile group can participate in cyclization reactions, often acting as an electrophile that is attacked by an internal nucleophile to close a ring.

Carboxylic Acid Derivatives: The carboxylic acid can be converted into esters, amides, or hydrazides, which then serve as key functional groups in condensation and cyclization reactions to form heterocycles. arkat-usa.orgtubitak.gov.tr

This reactivity has been harnessed to synthesize a broad spectrum of heterocyclic systems. While research may not have documented every reaction for the specific adamantylidene derivative, the established chemistry of cyanoacetic acid derivatives provides a clear blueprint for its potential applications.

| Heterocycle Class | General Precursors | Typical Reaction Type | Potential Adamantylidene Derivative |

|---|---|---|---|

| Pyridines | Cyanoacetamides, Cyanoacetohydrazides | Multicomponent Condensation | 2-(2-Adamantylidene)-N-substituted-2-cyanoacetamide |

| Pyrazoles | Cyanoacetohydrazides | Cyclocondensation with 1,3-dicarbonyls | 2-Cyano-2-(2-adamantylidene)acetohydrazide |

| Thiophenes (Gewald Reaction) | Cyanoacetamides, Elemental Sulfur | Multicomponent Reaction | 2-(2-Adamantylidene)-2-cyanoacetamide |

| Pyrimidines | Cyanoacrylates | Cyclocondensation with amidines | Ethyl 2-(2-adamantylidene)-2-cyanoacetate |

| Thiadiazoles | Cyanoacetohydrazides | Cyclization with thiocarbonyl sources | 2-Cyano-2-(2-adamantylidene)acetohydrazide |

Incorporation into Supramolecular Systems and Host-Guest Chemistry (e.g., Cocrystals, Aggregates)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. chemrxiv.org The adamantane group is a cornerstone in this field, particularly in host-guest chemistry, due to its ideal size and shape to act as a guest within the cavities of macrocyclic hosts. nih.gov

Host-Guest Complexes: The adamantyl group, with its spherical diameter of approximately 7 Å, fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming highly stable 1:1 inclusion complexes with association constants typically in the range of 10⁴–10⁵ M⁻¹. mdpi.com This strong and predictable interaction allows for the construction of self-assembling systems, such as hydrogels and nanoparticles, where this compound could serve as a key guest molecule. researchgate.net Similar strong binding is observed with other hosts like cucurbit[n]urils. nih.gov

Cocrystal Engineering: Cocrystals are crystalline solids containing two or more different molecules held together by non-covalent interactions, most commonly hydrogen bonds. acs.org The carboxylic acid group of this compound is an excellent hydrogen bond donor, capable of forming robust and predictable synthons with suitable coformers, such as pyridines. For example, adamantane-1,3-dicarboxylic acid has been shown to form a 1:1 cocrystal with 4,4'-bipyridine (B149096) through strong O-H···N hydrogen bonds. nih.gov The combination of strong hydrogen bonding from the acid and weaker van der Waals forces from the bulky adamantane groups can be used to engineer novel solid-state architectures with tailored physicochemical properties. acs.org

| Supramolecular System | Role of Adamantylidene Group | Role of Cyanoacetic Acid Group | Example Host/Coformer |

|---|---|---|---|

| Host-Guest Complex | Hydrophobic guest, shape-complementary fit | Provides solubility handle, secondary interactions | β-Cyclodextrin mdpi.com |

| Cocrystal | Directs packing via van der Waals forces, fills space | Forms primary hydrogen-bonding synthons | 4,4'-Bipyridine nih.gov |

| Molecular Aggregates | Drives lipophilic aggregation | Participates in polar interactions | Self-assembly in solution |

Role in the Development of Optoelectronic Materials

The development of organic materials for optoelectronic applications, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), requires molecules with carefully tuned electronic properties, good processability, and high stability. acs.org Incorporating an adamantane cage into functional organic molecules is a recognized strategy to improve material properties.

The introduction of the bulky adamantane group can:

Enhance Thermal Stability: The high rigidity and stability of the adamantane scaffold can prevent morphological changes in thin films at elevated temperatures, leading to more durable devices. This has been demonstrated in fullerene derivatives, where an adamantane-containing molecule showed superior thermal stability in OSCs compared to the standard PC₆₁BM. acs.orgnih.gov

Improve Solubility and Processability: The three-dimensional shape of adamantane can disrupt intermolecular π-π stacking, improving solubility in common organic solvents and facilitating device fabrication.

Control Morphology: The steric bulk of the adamantane group can influence the packing of molecules in the solid state, which is critical for charge transport in organic semiconductors. acs.org

While the adamantane group acts as a stabilizing and morphology-controlling scaffold, the cyanoacrylic acid portion provides the electronic functionality. Cyano-substituted acrylic acids are known electron-accepting groups and have been incorporated into dyes and other chromophores. For instance, a triphenylamine (B166846) cyanoacetic acid derivative and its metal complexes have been shown to possess significant two-photon absorption properties, which are relevant for optical applications. rsc.org The combination of the insulating, stabilizing adamantane unit and the electronically active cyanoacrylic acid unit in this compound makes it and its derivatives promising candidates for building new optoelectronic materials. rsc.orgnih.gov

Contribution to the Design and Synthesis of Novel Catalytic Systems

The performance of a metal-based catalyst is highly dependent on the ligands that coordinate to the metal center. The steric and electronic properties of these ligands dictate the catalyst's activity, selectivity, and stability. The adamantane framework has become a crucial component in the design of highly effective ligands for catalysis. researchgate.net

The primary role of the adamantyl group in ligand design is to provide significant steric bulk. uq.edu.au This bulkiness creates a specific steric environment around the catalytically active metal center, which can:

Promote Reductive Elimination: In cross-coupling reactions, bulky ligands can accelerate the final product-forming step.

Stabilize Reactive Species: The steric hindrance can protect low-coordinate, highly reactive metal species from decomposition pathways.

Induce Selectivity: The defined three-dimensional shape of the ligand can control how substrates approach the metal center, leading to high regioselectivity or stereoselectivity.

Adamantyl-containing phosphine (B1218219) ligands, for example, are well-known for their success in palladium-catalyzed cross-coupling reactions, enabling the use of less reactive substrates like aryl chlorides. uq.edu.au

This compound can serve as a precursor for novel ligand synthesis. The carboxylic acid group provides a convenient anchor point for coordination to a metal center or for linking to other ligand scaffolds. The adamantylidene group would function as the bulky, sterically demanding component, making such ligands potentially useful in a range of catalytic transformations, including C-H activation, aryl couplings, and carbonylation reactions. uq.edu.auscholaris.ca

Future Directions and Emerging Research Avenues for 2 2 Adamantylidene 2 Cyanoacetic Acid

Exploration of Unconventional Synthetic Methodologies

The traditional synthesis of 2-(2-adamantylidene)-2-cyanoacetic acid relies on the Knoevenagel condensation between adamantanone and cyanoacetic acid, often requiring a basic catalyst and heat. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols. The exploration of unconventional methods could not only improve yield and purity but also reduce the environmental impact of the synthesis.

Emerging strategies include:

Mechanochemistry: Utilizing solvent-free or low-solvent ball milling techniques could offer a green alternative, potentially accelerating reaction rates and simplifying product isolation.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility, safety, and scalability.

Novel Catalytic Systems: Investigating the use of reusable solid acid catalysts, ionic liquids, or organocatalysts could provide milder reaction conditions and circumvent the need for corrosive basic catalysts like piperidine (B6355638).

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Mechanochemistry | Reduced solvent waste, energy efficiency, potentially novel reactivity. | Optimization of milling frequency, time, and liquid-assisted grinding conditions. |

| Microwave-Assisted | Rapid reaction rates, improved yields, high-throughput screening. | Solvent and catalyst screening for optimal microwave absorption and efficiency. |

| Flow Chemistry | Enhanced safety and scalability, precise process control, integration of purification. | Reactor design, optimization of flow rates, and residence time. |

| Novel Catalysis | Milder conditions, catalyst recyclability, improved atom economy. | Development of heterogeneous catalysts or efficient organocatalytic systems. |

Investigation of Novel Reactivity Patterns and Unexplored Transformations

The dense arrangement of functional groups—a sterically encumbered alkene, a nitrile, and a carboxylic acid—on a rigid adamantane (B196018) scaffold suggests a rich and underexplored reactivity profile. Future investigations are expected to pivot towards exploiting this unique structure for novel chemical transformations.

Key areas for exploration include:

Cycloaddition Reactions: The electron-deficient alkene, influenced by the adjacent cyano and carboxyl groups, is a prime candidate for various cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions) to construct complex polycyclic systems.

Cascade Reactions: The proximity of the three functional groups could be leveraged to design novel cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events, rapidly building molecular complexity.

Decarboxylative Functionalization: The carboxylic acid group can serve as a handle for decarboxylative cross-coupling or radical reactions, providing a direct pathway to install a variety of functional groups at the vinylic position, generating a library of novel adamantylidene derivatives.

Nitrile Group Transformations: Exploring the selective transformation of the nitrile group into amines, amides, or tetrazoles while preserving the rest of the molecule would significantly expand the synthetic utility of the compound as a versatile intermediate.

Advanced Integrated Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For this compound, this integrated approach can accelerate the discovery of new reactions and applications by providing deep mechanistic insights and predictive power.

Computational tools can be employed to:

Predict Reaction Pathways: Using Density Functional Theory (DFT), researchers can model transition states and reaction energy profiles to predict the feasibility of novel transformations and identify the most promising reaction conditions.

Elucidate Spectroscopic Properties: Calculations can help in assigning complex NMR and IR spectra, confirming the structure of new derivatives and intermediates.

Design Novel Catalysts: Computational screening can identify potential catalysts that can effectively operate on the sterically hindered substrate, guiding experimental efforts and reducing trial-and-error.

Table 2: Computational Methods and Their Predictive Applications

| Computational Method | Application Area | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Mechanistic Studies | Transition state energies, reaction barriers, bond dissociation energies, NMR shifts. |

| Time-Dependent DFT (TD-DFT) | Electronic Properties | UV-Vis absorption spectra, electronic transitions, HOMO-LUMO gaps. |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, intermolecular interactions, solvent effects. |

Strategic Integration into Multicomponent and Flow Chemistry Systems

The efficiency of modern synthesis relies heavily on strategies that maximize complexity in a minimal number of steps. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are ideal for this purpose. The structure of this compound makes it an excellent candidate for incorporation into MCRs. For instance, it could act as the acidic component in Ugi or Passerini reactions, leading to the rapid synthesis of diverse libraries of adamantane-containing peptidomimetics or ester amides.

Furthermore, translating these MCRs into continuous flow chemistry systems presents a significant avenue for future development. A flow setup would enable the safe, automated, and scalable production of complex adamantane derivatives, facilitating their use in large-scale screening programs for drug discovery or materials science.

Interdisciplinary Research at the Confluence of Organic Chemistry and Emerging Fields

The true potential of this compound will be realized through its application in interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and supramolecular chemistry.

Medicinal Chemistry: The adamantane group is a well-established lipophilic pharmacophore used to improve the pharmacokinetic properties of drug candidates. Using the title compound as a scaffold, medicinal chemists can design and synthesize novel molecules with potential applications as enzyme inhibitors or receptor modulators.

Materials Science: The rigid and bulky nature of the adamantane cage can be exploited to create novel polymers and functional materials. Incorporating this moiety can enhance thermal stability, mechanical strength, and solubility in organic media. Derivatives could be explored as building blocks for metal-organic frameworks (MOFs) or as functional additives in advanced polymers.

Supramolecular Chemistry: The defined three-dimensional structure of the adamantane group makes it an excellent component for designing host-guest systems, molecular machines, and self-assembling nanostructures. The functional handles on the cyanoacetic acid portion allow for its covalent integration into larger, well-defined architectures.

常见问题

Q. What are the key physical and chemical properties of 2-(2-Adamantylidene)-2-cyanoacetic acid, and how do they influence experimental handling?

Answer: While direct data on this compound is limited, insights can be drawn from its structural components:

- Cyanoacetic acid moiety : Exhibits a melting point of 65–67°C, boiling point of 108°C (at 0.15–15 mmHg), and high water solubility (1000 g/L at 20°C). It is soluble in ethanol and ether but less so in chlorinated solvents .

- Adamantylidene group : Theoretical studies suggest this bulky bicyclic structure introduces steric hindrance and stabilizes singlet electronic states, potentially altering solubility and reactivity .

Q. Handling Recommendations :

- Storage : Store in airtight containers at room temperature, protected from moisture (based on cyanoacetic acid’s hygroscopicity) .

- Stability : Avoid prolonged exposure to strong acids/bases due to potential hydrolysis of the cyano group .

Table 1 : Physical Properties of Key Components

Q. What synthetic methodologies are used to prepare this compound, and what are critical reaction parameters?

Answer: Synthesis typically involves condensation reactions between adamantylidene precursors and cyanoacetic acid derivatives. Key methodologies include:

- Stepwise coupling : Use of 2-cyanoacetic acid with adamantylidene carbonyl compounds under mild conditions (e.g., EDCI/DIPEA in DCM at room temperature) .

- Optimized condensation : Increased bromide equivalents (2 equiv.) enhance conversion rates and selectivity (e.g., 80% yield for cyanoacetic acid derivatives) .

Q. Critical Parameters :

- Catalysts : EDCI or HBTU for carboxylate activation .

- Solvents : Polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates.

- Temperature : Room temperature or mild heating to avoid decomposition .

Table 2 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield/Selectivity | Source |

|---|---|---|---|

| Activation | EDCI, DIPEA, DCM, rt | 53–87% (two steps) | |

| Condensation | NaOAc, EtOH, 0°C to rt | 80% selectivity |

Advanced Research Questions

Q. How do computational studies elucidate the electronic structure and reactivity of 2-Adamantylidene derivatives?

Answer: Theoretical studies at the M06/def2-TZVPP//BP86/def2-TZVPP level reveal:

- Electronic Configuration : Singlet ground state with bent geometry at the carbene/silylene bridge, attributed to hyperconjugation and lone-pair stabilization .

- Reactivity Trends : Adamantylidene derivatives exhibit electrophilic character at the carbene center, enabling cycloaddition or nucleophilic attack. The bulky adamantyl group sterically shields reactive sites, moderating reaction rates .

Q. Methodological Insights :

Q. What strategies resolve contradictions between theoretical predictions and experimental results in adamantylidene-cyanoacetic acid systems?

Answer: Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states. Mitigation strategies include:

Q. Case Study :

Q. How can photoluminescence properties of cyanoacetic acid derivatives guide materials science applications?

Answer: Derivatives like ethyl 2-cyano-3-ethoxyacrylate exhibit tunable emission in polymer matrices (e.g., PVK):

- Amplified Spontaneous Emission (ASE) : Low threshold values (e.g., 33 µJ/cm²) make them candidates for organic lasers .

- Design Principles : Introduce electron-withdrawing groups (e.g., cyano) to redshift emission wavelengths .

Table 3 : Photophysical Data for Cyanoacetic Acid Derivatives

| Property | Value (PVK Matrix) | Source |

|---|---|---|

| ASE Threshold | 33 µJ/cm² (neat films) | |

| Emission Wavelength | Red region (600–650 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。